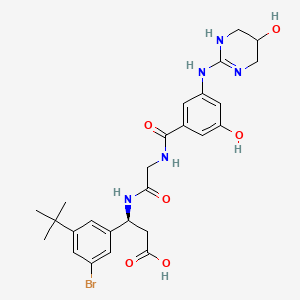
CZ415
Vue d'ensemble
Description
Applications De Recherche Scientifique
Traitement du cancer du col de l'utérus
CZ415 a montré un potentiel dans le traitement du cancer du col de l'utérus. Il a été démontré qu'il supprimait la prolifération cellulaire et favorisait l'apoptose via Lipin-1 dans le cancer du col de l'utérus, à la fois in vitro et in vivo {svg_1}. Le composé inhibe la survie des cellules cancéreuses du col de l'utérus de manière dose-dépendante et temporelle {svg_2}.
Traitement de l'ostéosarcome
This compound a démontré une activité antitumorale dans l'ostéosarcome, un type de cancer des os {svg_3}. Il a été démontré qu'il inhibait la survie et la prolifération de lignées cellulaires ostéosarcomateuses connues et de cellules ostéosarcomateuses humaines primaires {svg_4}. This compound provoque également l'apoptose et perturbe la progression du cycle cellulaire dans les cellules ostéosarcomateuses {svg_5}.
Inhibition de mTOR
This compound est un nouvel inhibiteur de la kinase mTOR (mammalian target of rapamycin) {svg_6}. Il interfère avec le domaine kinase de mTOR pour bloquer simultanément l'activation de mTORC1 et de mTORC2 {svg_7}. Cette activité de blocage a été associée à une activité antitumorale dans plusieurs types de cancer {svg_8}.
Inhibition d'ERK
L'activation d'ERK-MAPK pourrait être un facteur majeur de résistance à this compound. L'inhibition d'ERK (par MEK162/U0126) ou l'extinction (par shRNA ERK1/2 ciblés) sensibilise considérablement l'apoptose des cellules ostéosarcomateuses induite par this compound {svg_9}.
Traitement du carcinome hépatocellulaire
This compound a démontré une activité antitumorale dans le carcinome hépatocellulaire {svg_10}. En interférant avec le domaine kinase de mTOR, il bloque l'activation de mTORC1 et de mTORC2, ce qui a été associé à une activité antitumorale {svg_11}.
Traitement du carcinome papillaire de la thyroïde
This compound a montré un potentiel dans le traitement du carcinome papillaire de la thyroïde {svg_12}. Il interfère avec le domaine kinase de mTOR pour bloquer simultanément l'activation de mTORC1 et de mTORC2 {svg_13}.
Traitement du carcinome épidermoïde de la tête et du cou
This compound a démontré une activité antitumorale dans le carcinome épidermoïde de la tête et du cou {svg_14}. En interférant avec le domaine kinase de mTOR, il bloque l'activation de mTORC1 et de mTORC2 {svg_15}.
Potentiel pour une thérapie combinée
This compound pourrait être testé plus en profondeur comme un agent anti-ostéosarcome prometteur, seul ou en combinaison avec l'inhibition d'ERK {svg_16}. Cela suggère que this compound pourrait avoir un potentiel dans des thérapies combinées pour un traitement plus efficace du cancer {svg_17}.
Mécanisme D'action
Target of Action
CZ415 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase . mTOR is a protein kinase that consists of two multi-protein complexes, mTORC1 and mTORC2 . This compound inhibits both mTORC1 and mTORC2 protein complexes .
Mode of Action
This compound interacts with its targets, mTORC1 and mTORC2, by inhibiting their activation . This inhibition disrupts the phosphorylation of mTOR’s downstream effectors, leading to changes in cell survival, proliferation, and apoptosis .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. It disrupts the mTOR/STAT3/Lipin-1 pathway, leading to an induction of apoptosis . This is accompanied by an upregulation of Bax and downregulation of Bcl-2 through Lipin-1 . This compound also reduces the levels of mTOR/STAT3 expression .
Pharmacokinetics
Optimal conditions were found to be 100 nanomolar and 48 hours .
Result of Action
The result of this compound’s action is a significant inhibition of cell survival and proliferation . In vitro and in vivo experiments have shown that treatment with this compound significantly inhibits spheroid formation, cell proliferation, and tumor growth . It also induces apoptosis in cancer cells .
Propriétés
IUPAC Name |
1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPVLBNRGPOHA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429639-50-8 | |
| Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?
A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, this compound inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]
Q2: Does this compound induce autophagy, and if so, what is the impact on its anti-tumor activity?
A2: Yes, this compound treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting this compound's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances this compound-induced cell death. [, ] These findings suggest that combining this compound with autophagy inhibitors could potentially improve its therapeutic efficacy.
Q3: What is the role of ERK signaling in this compound's anti-tumor activity?
A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against this compound in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced this compound-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of this compound in osteosarcoma.
Q4: What preclinical models have been used to investigate the anti-tumor activity of this compound?
A4: The anti-tumor activity of this compound has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, this compound has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of this compound effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]
Q5: Has this compound demonstrated efficacy in any non-cancer models?
A5: While the primary focus of this compound research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, this compound demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of this compound as a therapeutic agent beyond oncology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



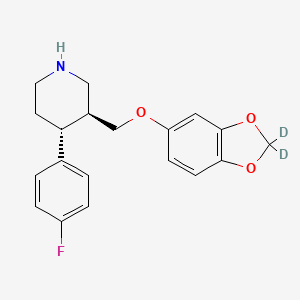
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)


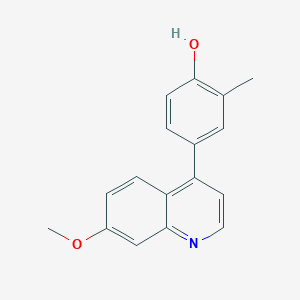
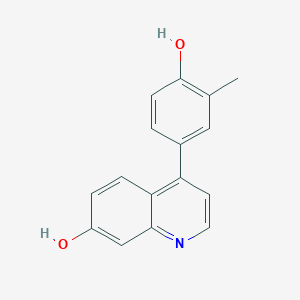



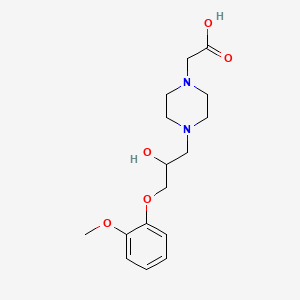
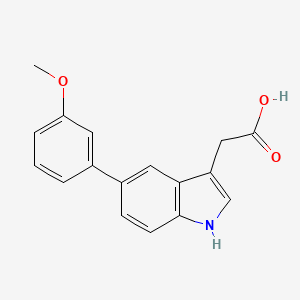
![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)

